4-Bromo-2-fluoro-3-hydroxybenzotrifluoride

Description

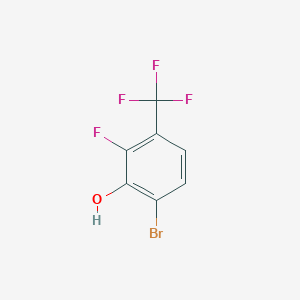

4-Bromo-2-fluoro-3-hydroxybenzotrifluoride is a halogenated aromatic compound with the molecular formula C₇H₃BrF₄O and a molecular weight of 259.0 g/mol. Its structure features a benzene ring substituted with:

- A bromo group at position 4,

- A fluoro group at position 2,

- A hydroxy group at position 3,

- A trifluoromethyl (-CF₃) group, typically at position 1 (based on benzotrifluoride nomenclature).

This compound’s unique substitution pattern combines electron-withdrawing groups (Br, F, CF₃) with a polar hydroxy group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The hydroxy group enhances solubility in polar solvents, while the halogen and CF₃ groups contribute to its stability and reactivity in cross-coupling reactions .

Properties

IUPAC Name |

6-bromo-2-fluoro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXICBLZZGPYUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2-fluoro-3-hydroxybenzotrifluoride is an organic compound characterized by its unique trifluoromethylated aromatic structure. The presence of bromine, fluorine, and hydroxyl groups contributes to its distinctive chemical properties, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H4BrF3O

- Molecular Weight : 259 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in organic solvents; insoluble in water

The synthesis typically involves bromination processes under controlled conditions, often using dichloromethane or chloroform as solvents to minimize side reactions.

The biological activity of 4-Bromo-2-fluoro-3-hydroxybenzotrifluoride is primarily attributed to its interaction with various biological targets. The halogen atoms enhance its lipophilicity, allowing effective penetration through biological membranes. It has been proposed that the compound can modulate enzyme activity by binding to active sites, thus influencing biochemical pathways relevant to disease processes.

Potential Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that compounds similar to 4-Bromo-2-fluoro-3-hydroxybenzotrifluoride exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism may involve the inhibition of key enzymes involved in cancer progression .

- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. In vitro studies have shown moderate inhibition against COX-2 and lipoxygenases (LOX) .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on cholinesterases (AChE and BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. Studies report IC50 values indicating significant enzyme inhibition .

Study 1: Enzyme Inhibition Profile

A study evaluated the inhibitory effects of 4-Bromo-2-fluoro-3-hydroxybenzotrifluoride against various enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 10.4 |

| BChE | 7.7 |

| COX-2 | Moderate |

| LOX-15 | Moderate |

These findings indicate that the compound possesses dual inhibitory effects on cholinesterases, which could be beneficial for therapeutic interventions in neurodegenerative diseases .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on MCF-7 breast cancer cells showed that the compound exhibits significant cytotoxic effects, with a calculated IC50 value indicating effective concentration levels for inducing cell death .

Study 3: Molecular Docking Studies

Molecular docking studies have revealed that the trifluoromethyl group enhances binding interactions with target enzymes through hydrogen and halogen bonding. This structural characteristic is essential for understanding how modifications to the compound can influence its biological activity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Bromo-2-fluoro-3-hydroxybenzotrifluoride with structurally related compounds:

Key Findings

Positional Effects on Reactivity: The hydroxy group in 4-Bromo-2-fluoro-3-hydroxybenzotrifluoride increases acidity (pKa ~8–10) compared to non-phenolic analogs like 3-Bromo-2-fluorobenzotrifluoride . This enhances its utility in nucleophilic substitutions or as a directing group in electrophilic aromatic substitution. The -CF₃ group deactivates the ring, directing further substitutions to meta/para positions relative to existing groups .

Physicochemical Properties: Solubility: The hydroxy group improves solubility in polar solvents (e.g., methanol, DMSO) compared to halogen-only analogs like 3-Bromo-2-fluorobenzotrifluoride, which are more lipophilic . Thermal Stability: Aldehyde derivatives (e.g., 4-Bromo-3-(trifluoromethyl)benzaldehyde) exhibit lower thermal stability due to the reactive -CHO group, whereas the hydroxy and halogenated analogs are more stable .

Applications :

- Pharmaceuticals : The target compound’s hydroxy group makes it suitable for synthesizing active metabolites or prodrugs, whereas 3-Bromo-2-fluorobenzotrifluoride (lacking -OH) is used in halogen-exchange reactions .

- Agrochemicals : Carboxylic acid derivatives (e.g., 4-Bromo-3-fluorobenzoic acid) are preferred for herbicide synthesis, while the target compound may serve as a precursor for fungicides due to its balanced polarity .

Preparation Methods

Halogenation and Hydroxylation

- Starting from a benzotrifluoride substrate, selective bromination and fluorination are performed to yield 2-bromo-4-fluorobenzotrifluoride intermediates.

- Hydroxylation is then introduced, often via nucleophilic substitution or radical-anion coupling methods, to install the hydroxy group at the 3-position relative to the trifluoromethyl group.

A representative method involves:

- Using N-bromosuccinimide (NBS) for bromination in polar aprotic solvents like DMF at temperatures between 0°C and 25°C to control regioselectivity and minimize side reactions.

- Hydroxylation via radical-anion coupling employing potassium tert-butoxide and oxime derivatives in DMSO at mild temperatures (~30°C) for 16 hours, as demonstrated in related hydroxylation studies.

Formylation and Subsequent Functional Group Transformations

- Formylation of halogenated benzene derivatives can be achieved using formyl radical sources such as dimethylformamide or N-formyl secondary amines at low temperatures (0–5°C).

- Complexation with triethylamine and magnesium chloride facilitates the formation of reactive intermediates.

- Polyformaldehyde is added to the complex to effect formylation, followed by quenching and extraction steps to isolate crude intermediates.

- Subsequent treatment with ammonia water and acidification yields hydroxylated benzaldehyde derivatives, which can be further transformed into the target compound.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS), DMF | 0–25 | 80–90 | Controlled to avoid polybromination |

| Hydroxylation | Potassium tert-butoxide, oxime, DMSO | 30 | 66–82 | Radical-anion coupling, 16 h reaction |

| Formylation | Triethylamine, MgCl2, polyformaldehyde | 0–5 | 85–90 | Complex formation and paraformaldehyde |

| Purification | Quenching agents, extraction, column chromatography | Ambient | — | Silica gel, hexane/ethyl acetate gradient |

Mechanistic Insights and Reaction Analysis

- Electrophilic Aromatic Substitution (EAS): Bromination occurs via EAS, where the electron-withdrawing trifluoromethyl and fluorine substituents direct bromination to specific positions.

- Radical-Anion Coupling: Hydroxylation proceeds through radical intermediates formed by base-promoted coupling of oxime derivatives, enabling selective installation of hydroxyl groups on halogenated aromatics.

- Complexation and Formylation: The use of triethylamine and magnesium chloride forms a complex that activates the aromatic ring for formylation by polyformaldehyde, a mild and efficient method for introducing aldehyde functionalities.

Comparative Table of Preparation Methods

| Preparation Aspect | Method 1: Halogenation + Hydroxylation | Method 2: Formylation + Hydroxylation |

|---|---|---|

| Starting Materials | Benzotrifluoride derivatives | Halogenated benzene with MgCl2 and triethylamine |

| Key Reagents | NBS, potassium tert-butoxide, oxime derivatives | Polyformaldehyde, triethylamine, MgCl2 |

| Reaction Medium | DMF, DMSO | Toluene, methyl tertiary butyl ether, alkanes |

| Temperature Range | 0–30°C | 0–5°C |

| Reaction Time | 16 hours (hydroxylation) | Variable, depends on step |

| Yield Range | 66–90% | 85–90% |

| Purification | Column chromatography | Extraction, crystallization |

| Advantages | Mild conditions, selective hydroxylation | Simple operation, mild reaction conditions, scalable |

| Limitations | Requires careful temperature control | Multi-step, requires complexation step |

Notes on Industrial and Large-Scale Synthesis

- Industrial processes optimize bromination and fluorination using continuous flow reactors for consistent quality and high yield.

- Automated systems control reaction parameters to minimize side reactions and improve purity.

- The described preparation methods avoid harsh conditions and cumbersome post-processing, making them suitable for scale-up.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-fluoro-3-hydroxybenzotrifluoride, and how can purity be optimized?

A plausible synthesis involves halogenation and hydroxylation steps starting from benzotrifluoride derivatives. For example, bromination and fluorination can be achieved using electrophilic aromatic substitution, while the hydroxyl group may be introduced via directed ortho-metalation or hydrolysis of a protected intermediate. Purification is critical due to potential byproducts; techniques like column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) are effective . Purity assessment should combine HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS to verify <1% impurities .

Q. How can researchers mitigate competing side reactions during functionalization of the hydroxyl group in this compound?

The hydroxyl group’s reactivity can lead to undesired side reactions (e.g., oxidation or ether formation). Protection with tert-butyldimethylsilyl (TBS) groups or acetyl derivatives prior to further functionalization (e.g., sulfonation or coupling) is recommended. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without degrading the trifluoromethyl or halogen substituents . Kinetic studies using in-situ IR or NMR can monitor reaction progress and minimize side products .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of substituents on reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the electron-withdrawing effects of the trifluoromethyl, bromo, and fluoro groups. These studies predict regioselectivity in Suzuki-Miyaura couplings, where the bromine atom acts as the primary leaving group. The meta-fluorine and para-hydroxy groups influence electron density at the reaction site, which can be validated experimentally via Hammett plots .

Q. How should researchers resolve contradictions in reported reaction yields for nucleophilic aromatic substitution (SNAr) involving this compound?

Discrepancies in SNAr yields may arise from solvent polarity, base strength, or competing elimination pathways. Systematic optimization should test polar aprotic solvents (DMF vs. DMSO) and bases (K₂CO₃ vs. Cs₂CO₃) at varying temperatures. For example, Cs₂CO₃ in DMF at 80°C enhances nucleophilicity while minimizing dehydrohalogenation. Kinetic isotopic effects (KIE) studies using deuterated solvents can elucidate mechanistic pathways .

Q. What analytical strategies differentiate positional isomers in derivatives of 4-Bromo-2-fluoro-3-hydroxybenzotrifluoride?

Isomeric byproducts (e.g., 3-bromo-2-fluoro vs. 4-bromo-3-fluoro derivatives) can be distinguished via ¹⁹F NMR due to distinct chemical shifts influenced by neighboring substituents. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide unambiguous structural confirmation. For non-crystalline samples, 2D NOESY NMR can identify spatial proximity of substituents .

Methodological Guidance

Q. What safety protocols are critical when handling this compound’s brominated and fluorinated analogs?

Halogenated aromatics require strict PPE (nitrile gloves, safety goggles) and ventilation (fume hoods). Waste must be neutralized with 10% sodium bicarbonate before disposal. Thermal decomposition risks releasing HF or HBr; use scrubbers for gaseous byproducts. Safety data for analogs like 4-Bromobenzotrifluoride (CAS 402-43-7) indicate acute toxicity (H302, H312) and recommend emergency eyewash/shower access .

Q. How can researchers design a stability study for aqueous solutions of this compound under varying pH conditions?

Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ_max ~260 nm for aromatic systems). LC-MS tracks hydrolysis products (e.g., debromination or hydroxyl group oxidation). Stability is typically maximized at pH 6–8, with accelerated degradation under acidic (pH <3) or alkaline (pH >10) conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.